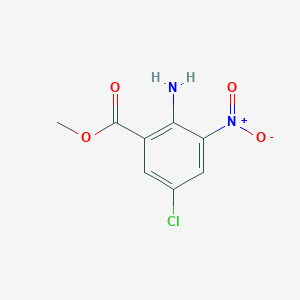

Methyl 2-amino-5-chloro-3-nitrobenzoate

Description

Contextualization within Substituted Benzoate (B1203000) Chemistry

Significance of Halo-amino-nitrobenzoate Scaffolds in Organic Synthesis

The halo-amino-nitrobenzoate scaffold is a particularly important structural motif in synthetic chemistry. The presence of a halogen (like chlorine), an amino group, and a nitro group on the same aromatic ring creates a versatile platform for a variety of chemical modifications. researchgate.net The nitro and halo groups are strong electron-withdrawing groups, which influence the reactivity of the aromatic ring and provide sites for nucleophilic substitution or reduction reactions. For instance, the nitro group can be selectively reduced to an amino group, which can then undergo a plethora of further reactions, such as diazotization or acylation.

The halogen atom provides another handle for synthetic transformations, including cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively. The amino group, being an electron-donating group, can direct further electrophilic substitution on the ring and can also be modified to form amides, sulfonamides, or other nitrogen-containing functionalities. This multi-functional nature allows chemists to construct complex molecular architectures from a relatively simple starting material, making halo-amino-nitrobenzoate derivatives highly sought-after intermediates in the synthesis of pharmaceuticals and other biologically active compounds. researchgate.netchemimpex.com

Role of Ester Functional Groups in Chemical Reactivity and Synthetic Versatility

The ester functional group (-COOR') is a key component that contributes significantly to the synthetic utility of benzoate derivatives. solubilityofthings.com Esters are generally less reactive than acid chlorides or anhydrides, which allows for selective reactions at other sites on the molecule. libretexts.org However, the ester group can readily undergo several important transformations. solubilityofthings.comchemistrytalk.org

One of the most common reactions of esters is hydrolysis, which converts the ester back to the corresponding carboxylic acid and alcohol, typically under acidic or basic conditions. solubilityofthings.com This transformation is often a crucial step in a synthetic sequence, as the resulting carboxylic acid can participate in a wide range of reactions, such as amide bond formation. solubilityofthings.com The ester group can also be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride. solubilityofthings.com Furthermore, the carbonyl carbon of the ester is electrophilic and can be attacked by nucleophiles, leading to transesterification (reaction with another alcohol) or the formation of amides (reaction with amines). solubilityofthings.com This versatility makes the ester group an essential tool for chemists to modify and elaborate molecular structures. chemistrytalk.orgresearchgate.net The polarity of the ester group can also influence the physical properties of a molecule, such as its solubility and boiling point. chemistrytalk.org

Historical Evolution of Research on Aminobenzoate Derivatives

Research into aminobenzoate derivatives has a rich history, originating with the study of simple, naturally occurring compounds and evolving to the synthesis of complex, multi-functionalized molecules. One of the earliest and most well-known aminobenzoate derivatives is para-aminobenzoic acid (PABA), which was identified as a vitamin-like compound and a crucial component in the biosynthesis of folic acid in many organisms. nih.govnih.gov The discovery of sulfonamides, which act as antibacterial agents by mimicking PABA and inhibiting folate synthesis, was a major milestone that highlighted the therapeutic potential of aminobenzoate derivatives. nih.govnih.gov

Over time, chemists began to explore the synthesis and properties of other isomers, such as ortho- and meta-aminobenzoic acid, and their derivatives. mdpi.com This research was driven by the need for new dyes, polymers, and eventually, more sophisticated pharmaceuticals. mdpi.com The introduction of additional substituents onto the aminobenzoate scaffold, such as halogens and nitro groups, led to the development of a vast library of compounds with diverse chemical and biological properties. nih.gov The ability to selectively modify the amino and carboxyl groups, as well as the aromatic ring, has made aminobenzoate derivatives a versatile platform for drug discovery and materials science. nih.govresearchgate.net Modern research continues to build on this historical foundation, exploring new synthetic methods and applications for this important class of compounds. mdpi.comresearchgate.net

Current Research Trajectories and Emerging Paradigms for Substituted Benzoate Esters

The field of substituted benzoate esters is continually evolving, with current research focusing on several key areas. A major trend is the development of more efficient and environmentally friendly synthetic methods. mdpi.com This includes the use of novel catalytic systems, such as those based on earth-abundant metals, to facilitate reactions like esterification and cross-coupling. researchgate.net There is also a growing interest in biocatalysis, using enzymes to perform selective transformations on benzoate esters under mild conditions. researchgate.net

In terms of applications, researchers are exploring the use of substituted benzoate esters in new areas of materials science. For example, their incorporation into polymers can impart specific properties, such as thermal stability or photo-responsiveness. In medicinal chemistry, the focus is on designing and synthesizing novel benzoate ester derivatives with improved therapeutic profiles. This often involves computational modeling to predict the interaction of these molecules with biological targets, followed by targeted synthesis and biological evaluation. acs.org The development of "smart" drug delivery systems, where a therapeutic agent is released from a benzoate ester prodrug under specific physiological conditions, is another active area of investigation. Furthermore, the study of the metabolism and potential environmental impact of these compounds is becoming increasingly important, driving the design of more biodegradable and less toxic molecules. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-5-chloro-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O4/c1-15-8(12)5-2-4(9)3-6(7(5)10)11(13)14/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISMXPTNCRAJFPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Cl)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346831 | |

| Record name | Methyl 2-amino-5-chloro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84228-49-9 | |

| Record name | Benzoic acid, 2-amino-5-chloro-3-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84228-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-5-chloro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 Amino 5 Chloro 3 Nitrobenzoate

Precursor-Based Synthetic Routes

The most direct methods for synthesizing Methyl 2-amino-5-chloro-3-nitrobenzoate rely on the availability of its corresponding carboxylic acid, 2-amino-5-chloro-3-nitrobenzoic acid. These routes focus on the functional group interconversion of the carboxylic acid to its methyl ester.

Esterification of 2-amino-5-chloro-3-nitrobenzoic acid

The conversion of 2-amino-5-chloro-3-nitrobenzoic acid to its methyl ester is a primary and efficient synthetic step. chemicalbook.com This transformation is typically achieved through Fischer-Speier esterification, a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol.

The success of the Fischer esterification hinges on carefully optimized reaction conditions. The process involves heating the parent carboxylic acid in an excess of methanol (B129727), which serves as both the solvent and the reactant. A strong acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.

Concentrated sulfuric acid (H₂SO₄) is a commonly employed catalyst due to its efficacy and low cost. truman.edu The reaction is typically run under reflux to maintain a consistent temperature and reaction rate. The optimal conditions involve balancing temperature to achieve a reasonable reaction rate without causing degradation of the starting material or product, which is particularly important for aromatic compounds bearing sensitive nitro and amino groups. truman.edu

Table 1: Typical Conditions for Fischer Esterification

| Parameter | Condition | Purpose |

|---|---|---|

| Reactant | 2-amino-5-chloro-3-nitrobenzoic acid | The carboxylic acid to be esterified. |

| Reagent/Solvent | Anhydrous Methanol (in excess) | Acts as the esterifying agent and solvent, driving the equilibrium towards the product. truman.edu |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Protonates the carbonyl group, activating the carboxylic acid for nucleophilic attack. truman.edu |

| Temperature | Reflux | Provides the necessary activation energy and maintains a steady reaction rate. |

| Reaction Time | 1-8 hours | Duration is monitored to ensure completion of the reaction. truman.edugoogle.com |

Fischer esterification is an equilibrium process. To maximize the yield of this compound, the equilibrium must be shifted toward the products, in accordance with Le Châtelier's principle. The most common strategy is to use a large excess of methanol. truman.edu This high concentration of one of the reactants drives the reaction forward.

Derivation from Related Benzoic Acid and Anthranilic Acid Derivatives

Starting from simpler 2-aminobenzoic acid (anthranilic acid) derivatives, the target molecule can be constructed through electrophilic aromatic substitution reactions. For instance, a synthesis could begin with 2-amino-5-chlorobenzoic acid. The challenge lies in the regioselective introduction of a nitro group at the C-3 position. The amino group is a powerful ortho-, para-director, while the carboxylic acid and chloro groups are meta-directors. The directing effects of these multiple substituents must be carefully considered.

A plausible route involves the nitration of a suitable 2-aminobenzoic acid derivative. The nitration of ortho-chloro-benzoic acid itself is known to produce a mixture of isomers, including 2-chloro-3-nitro-benzoic acid and 2-chloro-5-nitro-benzoic acid. googleapis.com Controlling the reaction temperature is a key factor in managing the regioselectivity of such nitrations, with lower temperatures (0-5 °C) often favoring specific isomers. truman.edugoogleapis.com Subsequent esterification would yield the final product.

Alternatively, chlorination can be performed on a 2-amino-3-nitrobenzoic acid precursor. Reagents like cyanuric chloride have been successfully used for the chlorination of 2-amino-3-methylbenzoic acid, offering a potentially cleaner reaction compared to other chlorinating agents. patsnap.com

Multistep De Novo Synthesis Approaches

De novo synthesis involves constructing the target molecule from basic, readily available chemical feedstocks. These routes are typically longer but offer flexibility and may be more cost-effective if the direct precursors are expensive or unavailable.

One documented strategy for synthesizing a related precursor, 2-amino-3-nitrobenzoic acid, begins with 3-nitrophthalic acid. google.compatsnap.com This approach involves a sequence of reactions:

Mono-esterification: 3-nitrophthalic acid is reacted with methanol and a sulfuric acid catalyst to selectively form the mono-ester, 2-carboxy-3-nitrobenzoic acid methyl ester. patsnap.com

Acyl Chloride Formation: The remaining carboxylic acid group is converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). google.compatsnap.com

Curtius Rearrangement: The acyl chloride is treated with sodium azide (B81097) (NaN₃) to form an acyl azide. Upon heating, this intermediate undergoes a Curtius rearrangement, losing nitrogen gas to form an isocyanate, which is then hydrolyzed to yield the amino group. This sequence effectively transforms the carboxyl group into an amino group, leading to 2-amino-3-nitrobenzoic acid methyl ester. google.compatsnap.com

A final chlorination step would then be required to produce this compound.

Another conceptual de novo approach could start from a simple substituted toluene (B28343), such as m-toluic acid. Based on established synthetic transformations, a possible sequence could be:

Nitration: Introduction of a nitro group onto the aromatic ring. google.com

Chlorination: Introduction of a chlorine atom. google.com

Oxidation: Conversion of the methyl group to a carboxylic acid using a strong oxidizing agent.

Esterification: Conversion of the resulting carboxylic acid to the methyl ester.

The order of these steps would be critical to ensure the correct regiochemistry of the final product, guided by the directing effects of the substituents at each stage. libretexts.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-amino-3-methyl-5-chlorobenzoic acid |

| 2-amino-3-methylbenzoic acid |

| 2-amino-3-nitro-benzoic acid methyl ester |

| 2-amino-3-nitrobenzoic acid |

| 2-amino-5-chloro-3-nitrobenzoic acid |

| 2-amino-5-chlorobenzoic acid |

| 2-carboxy-3-nitrobenzoic acid methyl ester |

| 2-chloro-3-nitro-benzoic acid |

| 2-chloro-5-nitro-benzoic acid |

| 3-nitrophthalic acid |

| Benzoyl peroxide |

| Bromine |

| Chloroform |

| Cyanuric chloride |

| m-toluic acid |

| Methanol |

| Methyl 2-amino-3-nitrobenzoate |

| Methyl 2-amino-5-chloro-3-methylbenzoate |

| This compound |

| N-chlorosuccinimide |

| Nitric acid |

| ortho-chloro-benzoic acid |

| Sodium azide |

| Sulfuric acid |

Regioselective Functionalization of Benzene (B151609) Ring Systems

The core of synthesizing polysubstituted benzene rings lies in understanding the directing effects of the substituents already present on the ring. libretexts.org These groups can be classified as either activating or deactivating and as ortho-, para- or meta-directing. This regioselectivity is crucial for the successful synthesis of a specific isomer like this compound. wikipedia.org The synthetic strategy often involves a retrosynthetic approach, where the final product is conceptually deconstructed to identify a logical sequence of reactions. libretexts.orgkhanacademy.org For the target compound, the substituents are an amino group (-NH2), a chloro group (-Cl), a nitro group (-NO2), and a methyl ester group (-COOCH3). The directing effects of these groups must be carefully considered to achieve the desired 2,3,5-substitution pattern.

Nitration is a classic electrophilic aromatic substitution reaction that introduces a nitro (-NO2) group onto an aromatic ring. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, known as "mixed acid". wikipedia.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active agent in the reaction. libretexts.orgmasterorganicchemistry.com

The regiochemical outcome of nitration is powerfully influenced by the substituents already on the ring. wikipedia.org

Activating Groups: Groups like amino (-NH2), hydroxyl (-OH), and alkyl groups accelerate the reaction and direct the incoming nitro group to the ortho and para positions. wikipedia.org The amino group is a particularly strong activating group.

Deactivating Groups: Electron-withdrawing groups such as nitro (-NO2), carboxyl (-COOH), and ester (-COOR) groups deactivate the ring towards electrophilic attack and direct the incoming nitro group to the meta position. wikipedia.orgstmarys-ca.edu

In the synthesis of this compound, the nitration step is strategically performed on an intermediate like methyl 2-amino-5-chlorobenzoate. The powerful ortho-, para- directing effect of the amino group at C2 dictates the position of nitration. Since the para position (C5) is already occupied by the chloro substituent, the nitronium ion is directed to the available ortho positions. The C3 position is generally favored over the C6 position, which is sterically hindered by the adjacent methyl ester group. This selective nitration is a key step in achieving the desired substitution pattern. khanacademy.org Alternative nitrating agents, such as tetrabutylammonium (B224687) nitrate-trifluoroacetic anhydride (B1165640) (TBAN-TFAA), have been explored to achieve high regioselectivity in complex systems. nih.gov

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Nitration

| Substituent Group | Classification | Directing Effect |

| -NH2 (Amino) | Strongly Activating | Ortho, Para |

| -Cl (Chloro) | Deactivating | Ortho, Para |

| -COOCH3 (Ester) | Deactivating | Meta |

| -NO2 (Nitro) | Strongly Deactivating | Meta |

This table summarizes the general directing effects of substituent groups relevant to the synthesis.

Halogenation is the process of introducing a halogen atom (F, Cl, Br, I) onto an aromatic ring. For chlorination and bromination, this electrophilic aromatic substitution typically requires a Lewis acid catalyst, such as iron(III) chloride (FeCl3), iron(III) bromide (FeBr3), or aluminum chloride (AlCl3). wikipedia.orgstudymind.co.uk The catalyst polarizes the halogen-halogen bond, creating a stronger electrophile that can be attacked by the electron-rich benzene ring. libretexts.orgmasterorganicchemistry.com

The position of halogenation is, like nitration, dictated by the existing substituents. In a plausible synthesis of the target compound starting from methyl 2-aminobenzoate (B8764639) (methyl anthranilate), the chlorination step would be directed by the strongly activating amino group. The amino group directs the incoming chlorine atom to the ortho and para positions. The para position is often favored due to reduced steric hindrance, leading to the formation of methyl 2-amino-5-chlorobenzoate as the major product. Some specialized methods, such as using cyanuric chloride as a chlorinating agent for 2-amino-3-methylbenzoic acid, have been reported for specific substrates. patsnap.com Another approach involves using a mixture of a halogen compound, an aromatic compound, oxygen, and catalytic amounts of a lower nitrogen oxide compound in an acidic medium. google.com

Introduction of the Amino and Ester Moieties

The amino (-NH2) and methyl ester (-COOCH3) functionalities are key components of the target molecule. Their introduction can be accomplished via several standard organic transformations.

Introduction of the Amino Group: While the synthesis can start with an amino-group-containing precursor like methyl anthranilate, a common alternative strategy in aromatic chemistry is the reduction of a nitro group. wikipedia.org If a synthetic route begins with the nitration of a suitable precursor, the resulting nitro group can be subsequently reduced to an amino group. Standard conditions for this transformation include catalytic hydrogenation (e.g., H2 gas with a palladium catalyst) or using metals in acidic media (e.g., tin or iron in HCl). google.com This nitro-to-amino conversion is a versatile method for installing an amino group, which can then direct subsequent substitutions. libretexts.org

Introduction of the Ester Moiety: The methyl ester group is typically introduced through the esterification of the corresponding carboxylic acid. The most common method is the Fischer esterification, which involves reacting the carboxylic acid (e.g., 2-amino-5-chloro-3-nitrobenzoic acid) with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemicalbook.com Alternatively, the synthesis can begin with a starting material that already contains the ester group, as is the case when using methyl anthranilate. orgsyn.org Other methods for esterification include reacting the carboxylic acid with acyl chlorides or using reagents like diazomethane, although these are often less practical for larger-scale synthesis. organic-chemistry.org

Table 2: Common Methods for Functional Group Introduction

| Functional Group | Precursor | Reagents and Conditions |

| Amino (-NH2) | Nitro (-NO2) | H2/Pd, Pt, or Ni (Catalytic Hydrogenation); Sn/HCl, Fe/HCl (Metal/Acid Reduction) |

| Ester (-COOR) | Carboxylic Acid (-COOH) | ROH, H+ catalyst (Fischer Esterification) |

This table outlines standard laboratory methods for introducing amino and ester functional groups.

Advanced Synthetic Techniques

Modern organic synthesis continually seeks to improve upon classical methods by developing more efficient, selective, and environmentally benign processes.

Exploration of Catalytic Systems for Enhanced Efficiency and Selectivity

Research into advanced catalytic systems aims to overcome the limitations of traditional stoichiometric reagents, such as harsh reaction conditions and the generation of significant waste. In the context of synthesizing substituted aromatics, novel catalysts can offer improved regioselectivity and higher yields.

For halogenation, while Lewis acids like FeCl3 are standard, alternative systems have been developed. For instance, methods using oxygen and catalytic amounts of nitrogen oxides have been patented for the direct halogenation of aromatic compounds, offering a different mechanistic pathway. google.com For nitration, the development of solid acid catalysts or milder nitrating systems can help to avoid the harsh, corrosive nature of mixed acid and improve control over the reaction, potentially reducing the formation of unwanted byproducts. wikipedia.org The choice of catalyst can be critical in multi-step syntheses where functional group compatibility is a concern. masterorganicchemistry.com

Application of Green Chemistry Principles in Synthetic Pathways

Green chemistry focuses on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. For the synthesis of fine chemicals like this compound, these principles can be applied at various stages.

One key area is the replacement of hazardous reagents and solvents. For example, traditional nitration with concentrated sulfuric and nitric acids is highly corrosive and produces significant acidic waste. Research has explored alternative, greener nitration processes. One such method uses a mixture of nitric acid and acetic anhydride (HNO3/Ac2O), which can offer high regioselectivity and avoids the use of sulfuric acid, making the process easier to control and reducing waste streams. researchgate.net Similarly, developing catalytic versions of reactions, such as catalytic halogenation or nitration, aligns with green chemistry principles by reducing the amount of reagents needed and minimizing waste. masterorganicchemistry.com The selection of solvents is also critical; replacing chlorinated solvents like dichloromethane (B109758) with more benign alternatives or developing solvent-free reaction conditions can significantly improve the environmental profile of a synthesis. orgsyn.org

Continuous Flow Synthesis and Microreactor Technologies

The synthesis of nitroaromatic compounds, a crucial step in the production of intermediates like this compound, can be significantly enhanced through the adoption of continuous flow synthesis and microreactor technologies. Aromatic nitration is a highly exothermic reaction, and microreactors offer a superior surface-area-to-volume ratio, which allows for more efficient and rapid heat removal. researchgate.net This capability enables reactions to be conducted under stable isothermal conditions, a challenge in conventional batch reactors. researchgate.net

The application of continuous flow systems has been successfully demonstrated for the nitration of various aromatic compounds. For instance, the nitration of 2-methylindole (B41428) using a continuous laboratory-scale process was completed in just 0.8 minutes at 3°C. beilstein-journals.org Similarly, the synthesis of 2-amino-6-chloro-5-nitro-4-pyrimidinol from 2-amino-6-chloro-4-pyrimidinol (B49442) was achieved with a residence time of approximately 2.5 minutes in a translucent Teflon tube reactor. beilstein-journals.org These examples underscore the potential of microreactors to dramatically reduce reaction times and improve control over reaction parameters. beilstein-journals.org

In a hypothetical continuous flow process for a precursor to this compound, reagents would be pumped through a microreactor where precise temperature control and rapid mixing would occur, leading to potentially higher yields and improved safety profiles compared to batch processing. researchgate.netbeilstein-journals.org

Table 1: Comparison of Batch vs. Continuous Flow Nitration for Analogous Compounds

| Parameter | Conventional Batch Process (2-methylindole) | Continuous Flow Process (2-methylindole) beilstein-journals.org | Continuous Flow Process (Pyridine N-oxide) beilstein-journals.org |

|---|---|---|---|

| Reaction Time | 1.5 hours | 48 seconds | 80 minutes |

| Temperature | 0°C | 3°C | 120°C |

| Yield | 80% | 70% | 78% (vs. 72% in batch) |

Isolation and Purification Strategies for High Purity Product

Achieving high purity for this compound and its precursors is critical. The primary strategies involve precipitation, solvent extraction, and recrystallization.

A common initial step in isolation is quenching the reaction mixture in an ice-water bath. nih.govgoogle.comyoutube.com This procedure causes the crude product to precipitate out of the aqueous solution as a solid due to its lower solubility in cold water. youtube.com The solid can then be collected efficiently using vacuum filtration. youtube.com For example, in the synthesis of the related compound Methyl 5-chloro-2-nitrobenzoate, the reaction mixture was poured into an ice-water bath to precipitate the product. nih.gov

Following initial isolation, solvent extraction is frequently employed. The crude product is dissolved in a suitable organic solvent, such as ethyl acetate, which is immiscible with water. nih.govsciencemadness.org This allows for the separation of the desired compound from water-soluble impurities. The organic layer containing the product is then separated, dried over an agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), and concentrated under reduced pressure using a rotary evaporator to remove the solvent. nih.govsciencemadness.org

The final and most crucial step for achieving high purity is recrystallization. This technique relies on the principle of differential solubility of the compound and its impurities in a specific solvent at different temperatures. A solvent is chosen in which the target compound is soluble at high temperatures but sparingly soluble at low temperatures. youtube.com Methanol is a commonly used solvent for recrystallizing related benzoate (B1203000) compounds. nih.govpatsnap.com The crude solid is dissolved in a minimum amount of the hot solvent, and the solution is then allowed to cool slowly. youtube.com As the solution cools, the pure compound crystallizes, leaving impurities behind in the solvent. The pure crystals are then collected by filtration. youtube.compatsnap.com

Table 2: Summary of Purification Techniques

| Technique | Description | Common Solvents/Reagents | Reference |

|---|---|---|---|

| Precipitation | Crude product is solidified by adding the reaction mixture to a cold medium. | Ice-water bath | nih.govgoogle.comyoutube.com |

| Solvent Extraction | Separation of the product from aqueous impurities using an organic solvent. | Ethyl acetate | nih.govsciencemadness.org |

| Drying | Removal of residual water from the organic extract. | Magnesium sulfate (MgSO₄), Sodium sulfate (Na₂SO₄) | nih.govsciencemadness.org |

| Recrystallization | Final purification by dissolving in a hot solvent and cooling to form pure crystals. | Methanol, Ethanol (B145695) | nih.govyoutube.compatsnap.com |

Chemical Reactivity and Transformation Studies of Methyl 2 Amino 5 Chloro 3 Nitrobenzoate

Reactions Involving the Amine Functional Group

The primary amine group in Methyl 2-amino-5-chloro-3-nitrobenzoate is a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

The amine group of this compound can act as a nucleophile and participate in nucleophilic acyl substitution reactions with acylating agents such as acyl chlorides or anhydrides. This leads to the formation of the corresponding N-acylated or amidated products. The nucleophilicity of the amine is somewhat diminished by the presence of the electron-withdrawing nitro and chloro groups on the aromatic ring. However, the reaction can still proceed, often requiring heating or the use of a base to facilitate the reaction.

The general reaction involves the attack of the nitrogen lone pair on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride).

Table 1: Examples of Nucleophilic Acyl Substitution / Amidation Reactions

| Acylating Agent | Product | Typical Conditions |

| Acetyl Chloride | Methyl 2-(acetylamino)-5-chloro-3-nitrobenzoate | Inert solvent (e.g., THF, DCM), often with a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge HCl. |

| Benzoyl Chloride | Methyl 2-(benzoylamino)-5-chloro-3-nitrobenzoate | Inert solvent, base, and potentially elevated temperatures to drive the reaction to completion. |

| Acetic Anhydride (B1165640) | Methyl 2-(acetylamino)-5-chloro-3-nitrobenzoate | Can be performed with or without a catalyst (e.g., a catalytic amount of sulfuric acid), often with heating. |

Primary aromatic amines like this compound can undergo diazotization upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). chemicalnote.com This reaction converts the amino group into a diazonium salt (Ar-N₂⁺Cl⁻), which is a highly versatile intermediate. The presence of the electron-withdrawing nitro group deactivates the amine towards electrophilic attack by the nitrosonium ion (NO⁺), making the diazotization reaction slower than for aniline (B41778) itself. quora.com

The resulting diazonium salt is often unstable and is typically used immediately in subsequent reactions. quora.com One of the most important applications of diazonium salts is the Sandmeyer reaction, where the diazonium group is replaced by a variety of nucleophiles in the presence of a copper(I) salt catalyst. wikipedia.orgmasterorganicchemistry.com This provides a powerful method for introducing a range of substituents onto the aromatic ring that are otherwise difficult to install directly.

Table 2: Potential Sandmeyer and Related Reactions for Aryl Derivatization

| Reagent | Product | Reaction Name |

| Copper(I) Chloride (CuCl) | Methyl 2,5-dichloro-3-nitrobenzoate | Sandmeyer Reaction wikipedia.orgmasterorganicchemistry.com |

| Copper(I) Bromide (CuBr) | Methyl 2-bromo-5-chloro-3-nitrobenzoate | Sandmeyer Reaction wikipedia.orgmasterorganicchemistry.com |

| Copper(I) Cyanide (CuCN) | Methyl 5-chloro-2-cyano-3-nitrobenzoate | Sandmeyer Reaction wikipedia.orgmasterorganicchemistry.com |

| Potassium Iodide (KI) | Methyl 5-chloro-2-iodo-3-nitrobenzoate | Iodination via Diazonium Salt nih.gov |

| Water (H₂O), heat | Methyl 5-chloro-2-hydroxy-3-nitrobenzoate | Hydrolysis |

| Hypophosphorous Acid (H₃PO₂) | Methyl 5-chloro-3-nitrobenzoate | Deamination |

The primary amine functionality of this compound can react with aldehydes or ketones in a condensation reaction to form Schiff bases, also known as imines. researchgate.net This reaction typically involves heating the reactants in a suitable solvent, such as ethanol (B145695) or toluene (B28343), often with a catalytic amount of acid to facilitate the dehydration step. google.com The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond characteristic of an imine.

These Schiff bases can be stable compounds and are important in various fields, including the synthesis of heterocyclic compounds and as ligands in coordination chemistry. researchgate.net

Table 3: Representative Condensation Reactions for Schiff Base Formation

| Carbonyl Compound | Product (Schiff Base) | Typical Conditions |

| Benzaldehyde | Methyl 2-((benzylidene)amino)-5-chloro-3-nitrobenzoate | Ethanol, reflux, catalytic acid. |

| 4-Methoxybenzaldehyde | Methyl 5-chloro-2-(((4-methoxyphenyl)methylene)amino)-3-nitrobenzoate | Ethanol, reflux, catalytic acid. |

| Salicylaldehyde | Methyl 5-chloro-2-(((2-hydroxyphenyl)methylene)amino)-3-nitrobenzoate | Ethanol, reflux. The phenolic hydroxyl group can influence reactivity. |

| Acetone | Methyl 5-chloro-2-((propan-2-ylidene)amino)-3-nitrobenzoate | Toluene, Dean-Stark apparatus to remove water, catalytic acid. |

Reactions Involving the Nitro Functional Group

The nitro group is a strong electron-withdrawing group and its transformation is a key step in the synthetic utility of this compound, particularly for the generation of other nitrogen-containing functionalities.

The reduction of the aromatic nitro group is one of the most important reactions for this class of compounds, as it leads to the corresponding aniline derivative. masterorganicchemistry.com This transformation is synthetically valuable because it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group. spcmc.ac.in A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups in the molecule.

For this compound, a key challenge is the selective reduction of the nitro group without affecting the ester or the chloro substituent. Common methods include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a very effective method for nitro group reduction. masterorganicchemistry.comsciencemadness.org This method is often clean and high-yielding.

Metal/Acid Reduction: The use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) is a classic and widely used method for reducing nitroarenes. masterorganicchemistry.com Stannous chloride (SnCl₂) in HCl is a particularly common and effective reagent for this transformation. spcmc.ac.in

Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of a catalyst can also be used to effect the reduction of the nitro group. organic-chemistry.org

These reductions yield Methyl 2,3-diamino-5-chlorobenzoate, a valuable intermediate for the synthesis of various heterocyclic compounds, such as benzimidazoles.

Table 4: Common Methods for the Reduction of the Nitro Group

| Reducing Agent / System | Product | Key Features |

| H₂ / Pd-C | Methyl 2,3-diamino-5-chlorobenzoate | High efficiency, clean reaction, requires hydrogenation apparatus. sciencemadness.org |

| SnCl₂ / HCl | Methyl 2,3-diamino-5-chlorobenzoate | Common laboratory method, works well for selective reduction. spcmc.ac.in |

| Fe / HCl or Acetic Acid | Methyl 2,3-diamino-5-chlorobenzoate | Inexpensive and effective, though workup can be more involved. sciencemadness.org |

| Sodium Dithionite (Na₂S₂O₄) | Methyl 2,3-diamino-5-chlorobenzoate | Can be a milder alternative, often used in aqueous systems. sciencemadness.org |

In some cases, the reduction can be controlled to yield intermediate products like hydroxylamines. For instance, enzymatic reductions or specific chemical reagents can selectively reduce the nitro group to a hydroxylamino group (-NHOH). nih.gov

The oxidation of this compound is complex due to the presence of the electron-rich amino group, which is susceptible to oxidation. Strong oxidizing agents can lead to a variety of products or even degradation of the molecule. The oxidation of anilines can yield products such as nitroso compounds, azoxy compounds, or benzoquinones. openaccessjournals.com

For instance, the oxidation of substituted anilines can lead to the corresponding nitroarenes, although this is more challenging for anilines that are already substituted with electron-withdrawing groups. mdpi.com The use of strong oxidants like potassium permanganate (B83412) (KMnO₄) or certain peroxy acids could potentially oxidize the amino group. openaccessjournals.com The reaction outcome is highly dependent on the specific oxidant used and the reaction conditions. The kinetic study on the oxidation of aniline with o- and p-nitroaniline by ammonium (B1175870) persulfate has been reported, indicating the complexity of such reactions. tandfonline.com Electrochemical methods have also been employed for the oxidation of compounds like p-nitroaniline, often leading to the formation of intermediates with a quinoid structure followed by ring-opening. researchgate.net Given these complexities, selective oxidation of other parts of the this compound molecule without affecting the amine group would be challenging and would likely require protective group strategies.

Reactions Involving the Ester Functional Group

The ester group in this compound is a key site for chemical modification, allowing for its conversion into other important functional groups.

Hydrolysis to Carboxylic Acids

The ester functional group can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, 2-amino-5-chloro-3-nitrobenzoic acid. Basic hydrolysis is commonly employed, involving treatment with an aqueous base like sodium hydroxide, followed by acidification to protonate the resulting carboxylate salt. This transformation is a fundamental step in the synthesis of derivatives where a carboxylic acid moiety is required. A general method involves heating the ester in the presence of a base, followed by neutralization with a mineral acid to precipitate the carboxylic acid product. google.com

Table 1: Representative Hydrolysis of an Analogous Aromatic Ester

| Reactant | Reagents | Conditions | Product |

|---|

Transesterification Reactions with Various Alcohols

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol. This reaction can be catalyzed by either acids or bases. The reaction equilibrium can be shifted toward the product by using a large excess of the new alcohol or by removing the methanol (B129727) that is formed. This method allows for the synthesis of a variety of ester derivatives from the parent methyl ester, tailoring the compound's properties for specific research applications. While specific studies on the transesterification of this compound are not prominently documented, the principles are well-established in organic chemistry.

Table 2: General Transesterification Reaction

| Reactant | Reagents | General Conditions | Potential Product |

|---|

Reactions with Organometallic Reagents

The ester group can react with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li). Typically, two equivalents of the organometallic reagent add to the ester carbonyl, first forming a ketone intermediate which then rapidly reacts with a second equivalent to produce a tertiary alcohol after acidic workup. However, the presence of the acidic amine proton and the electrophilic nitro group on the aromatic ring of this compound complicates this reaction. The organometallic reagent would likely be consumed in an acid-base reaction with the amino group before any addition to the ester can occur, necessitating a protection strategy for the amine.

Table 3: Potential Reaction with Organometallic Reagents (with protected amine)

| Reactant (Amine Protected) | Reagents | Reaction Type | Potential Product (after deprotection) |

|---|

Reactions Involving the Chloro Substituent

The chloro group attached to the aromatic ring is a versatile handle for introducing molecular diversity through substitution and coupling reactions. Its reactivity is significantly influenced by the electronic effects of the other substituents on the ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chloro substituent on the this compound ring is activated towards nucleophilic aromatic substitution (SNAr). This enhanced reactivity is due to the presence of the strong electron-withdrawing nitro group in the ortho position, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction. nih.gov Common nucleophiles such as amines, alkoxides, and thiols can displace the chloride under suitable conditions, which typically involve a base and sometimes elevated temperatures. This reaction pathway is crucial for synthesizing a wide array of derivatives by replacing the chlorine atom with various functional groups. For instance, the reaction of a similar substrate, 1-fluoro-2-nitrobenzene, with an amine proceeds via nucleophilic attack activated by the nitro group.

Table 4: Representative Nucleophilic Aromatic Substitution (SNAr)

| Substrate Type | Nucleophile | General Conditions | Product Type |

|---|---|---|---|

| Activated Aryl Halide (e.g., this compound) | R-NH₂ (Amine) | Base, Solvent (e.g., DMF) | N-substituted-2-amino-3-nitrobenzoate derivative |

Transition Metal-Catalyzed Cross-Coupling Reactions

The chloro substituent can participate in various transition metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. Reactions such as Suzuki-Miyaura (with boronic acids), Heck (with alkenes), and Buchwald-Hartwig (with amines or alcohols) are powerful tools for modifying the aromatic core. However, aryl chlorides are generally less reactive than the corresponding bromides or iodides and often require more active palladium catalysts (using specialized phosphine (B1218219) ligands) or harsher reaction conditions. For a structurally related compound, methyl 5-bromo-2-chloro-3-nitrobenzoate, it is noted that Pd-catalyzed cross-coupling selectively occurs at the more reactive bromine position, suggesting that forcing conditions might be necessary for the chlorine to react. Ullmann-type couplings using copper catalysts can also be an effective alternative for aryl chloride substrates.

Table 5: Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst/Ligand System | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid (R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Methyl 2-amino-5-aryl/alkyl-3-nitrobenzoate |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, Phosphine Ligand, Base | Methyl 2-amino-5-(substituted amino)-3-nitrobenzoate |

Electrophilic Aromatic Substitution (EAS) Reactivity of the Aromatic Ring

The aromatic ring of this compound is highly substituted, featuring a complex interplay of electronic and steric effects that govern its reactivity towards electrophilic aromatic substitution (EAS). The ring is substituted with four groups: an amino (-NH2) group, a chloro (-Cl) group, a nitro (-NO2) group, and a methyl ester (-COOCH3) group. The susceptibility of the benzene (B151609) ring to attack by an electrophile is determined by the electron density of the ring, which is influenced by the cumulative effects of these substituents. minia.edu.eg

The regiochemical outcome of an electrophilic aromatic substitution reaction on a substituted benzene ring is determined by the directing effects of the substituents already present. These effects arise from a combination of inductive and resonance contributions, which stabilize or destabilize the cationic intermediate (the arenium ion or sigma complex) formed during the reaction. mnstate.edu Substituents direct incoming electrophiles to the ortho, para, or meta positions relative to themselves. libretexts.org

The directing effects of the substituents on the this compound ring are as follows:

Amino (-NH2) group at C2: This is a strongly activating group due to its ability to donate its lone pair of electrons into the ring via resonance (+R effect). This effect outweighs its electron-withdrawing inductive effect (-I effect). It is a powerful ortho, para-director. minia.edu.egyoutube.com

Nitro (-NO2) group at C3: This is a strongly deactivating group, withdrawing electron density from the ring through both a strong inductive effect (-I) and a strong resonance effect (-R). It is a meta-director. minia.edu.eglibretexts.org

Chloro (-Cl) group at C5: Halogens are deactivating groups because their strong electron-withdrawing inductive effect (-I) outweighs their weaker electron-donating resonance effect (+R). However, they are ortho, para-directors because the resonance donation can stabilize the arenium ion intermediate when the attack is at these positions. minia.edu.eglibretexts.org

Methyl Ester (-COOCH3) group at C1: This group is deactivating due to its electron-withdrawing inductive and resonance effects (-I, -R). The carbonyl group polarizes the pi system, withdrawing electron density. It is a meta-director. aiinmr.comrsc.org

The available positions for substitution on the aromatic ring are C4 and C6. The directing influence of each substituent on these positions can be analyzed:

Attack at C4: This position is ortho to the -NO2 group, meta to the -NH2 group, meta to the -Cl group, and para to the -COOCH3 group.

Attack at C6: This position is para to the -NO2 group, ortho to the -NH2 group, ortho to the -Cl group, and meta to the -COOCH3 group.

A detailed analysis of the combined directing effects points towards the C6 position as the more likely site of electrophilic attack. The powerful ortho, para-directing amino group strongly favors substitution at its ortho position (C6). The chloro group, also an ortho, para-director, reinforces this by directing to its own ortho position (C6). While the nitro and ester groups direct meta to themselves, their deactivating nature primarily serves to disfavor substitution at their ortho and para positions rather than strongly promoting meta substitution. libretexts.org The synergistic directing effect of the amino and chloro groups towards C6 is expected to be the dominant factor.

The regioselectivity in the electrophilic functionalization of this compound is predicted to strongly favor substitution at the C6 position. This is due to the concerted directing influence of the strongly activating amino group and the ortho, para-directing chloro group. The formation of the arenium ion intermediate for C6 substitution is significantly more stabilized by resonance donation from the adjacent amino group compared to the intermediate for C4 substitution. youtube.com

However, achieving a high yield for any electrophilic aromatic substitution on this substrate would be exceptionally difficult. The presence of three deactivating groups (-COOCH3, -NO2, -Cl) makes the aromatic ring electron-poor and therefore highly unreactive towards electrophiles. minia.edu.eglibretexts.org Significant steric hindrance from the four existing substituents would also impede the approach of an incoming electrophile, further reducing the reaction rate and potential yield. mnstate.edu

Optimizing the yield would necessitate forcing conditions, such as high temperatures and highly reactive electrophilic reagents, which could in turn lead to side reactions and degradation of the starting material. The strong activation by the amino group is largely counteracted by the three deactivators. Therefore, any functionalization attempt is expected to result in low yields.

Table 2: Predicted Regioselectivity of Electrophilic Attack

| Position of Attack | Directing Effects of Substituents | Predicted Favorability | Rationale |

|---|---|---|---|

| C4 | meta to -NH₂ (unfavored)ortho to -NO₂ (unfavored)para to -COOCH₃ (unfavored)meta to -Cl (neutral) | Low | The position is disfavored by the three most influential directing groups (-NH₂, -NO₂, -COOCH₃). |

| C6 | ortho to -NH₂ (strongly favored)para to -NO₂ (unfavored)meta to -COOCH₃ (neutral)ortho to -Cl (favored) | High | The position is strongly activated by the powerful ortho, para-directing amino group and is also the ortho position for the chloro substituent. This is the site of constructive reinforcement. |

Derivatization Strategies and Molecular Design Based on Methyl 2 Amino 5 Chloro 3 Nitrobenzoate

Design and Synthesis of Novel Aminobenzoate Scaffolds

The core structure of methyl 2-amino-5-chloro-3-nitrobenzoate can be strategically modified to generate novel aminobenzoate scaffolds. The reactivity of the amino and nitro groups, along with the ester, allows for a range of chemical transformations.

One common strategy involves the reduction of the nitro group. This reaction converts the starting material into a diaminobenzoate derivative, methyl 2,3-diamino-5-chlorobenzoate. This new scaffold is a crucial intermediate for building further molecular complexity, particularly for the synthesis of fused heterocyclic systems.

Another approach focuses on the modification of the existing amino group. For instance, acylation of the amino group can be performed to introduce various substituents. While the direct synthesis of this compound is not extensively detailed in the provided literature, the synthesis of related compounds provides insight into the chemical manipulations possible. For example, the synthesis of methyl 2-amino-5-chlorobenzoate is achieved by reacting 2-amino-5-chlorobenzoic acid with thionyl chloride in an alcohol solution, which is then refluxed. nih.gov This esterification process is a fundamental step that can be applied to related benzoic acid precursors.

The synthesis of the precursor, 2-amino-3-methyl-5-chlorobenzoic acid, involves a multi-step process starting from m-toluic acid, which undergoes nitration, then hydrogenation to reduce the nitro group, followed by a chlorination reaction. google.com This highlights the step-wise approach often necessary to construct specifically substituted aminobenzoate scaffolds.

The table below summarizes a synthetic approach to a related aminobenzoate, illustrating the typical reactions involved in creating such scaffolds.

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | 2-Amino-5-chlorobenzoic acid | Thionyl chloride, Alcohol, Reflux | Methyl 2-amino-5-chlorobenzoate |

| 2 | 2-Aminobenzoic acid | N-halosuccinimide, DMF, 100°C | Halo-substituted aminobenzoic acid |

This table illustrates general synthetic methods for aminobenzoates based on available literature. nih.gov

Construction of Diverse Heterocyclic Systems

The true synthetic utility of this compound is most evident in its use as a precursor for various heterocyclic systems. The ortho positioning of the amino and nitro groups (which can be reduced to a second amino group) is ideal for cyclization reactions to form five- and six-membered rings fused to the benzene (B151609) core.

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities. nih.gov The synthesis of benzimidazole (B57391) derivatives often involves the condensation of an ortho-phenylenediamine with an aldehyde or carboxylic acid.

Starting from this compound, a key preliminary step is the reduction of the nitro group to an amine, yielding methyl 2,3-diamino-5-chlorobenzoate. This diamine is the direct precursor for the construction of the benzimidazole ring. The cyclization can be achieved by reacting the diamine with various aldehydes. nih.gov Numerous catalytic systems have been developed to facilitate this transformation, often under mild and efficient conditions. For example, catalysts like p-toluenesulfonic acid, nano-Fe2O3, and others have been used to promote the condensation of o-phenylenediamines with aldehydes to give high yields of benzimidazole derivatives. nih.gov

The general synthetic route is outlined below:

| Step | Reaction | Description |

| 1 | Reduction | The nitro group of this compound is reduced to an amino group to form Methyl 2,3-diamino-5-chlorobenzoate. |

| 2 | Condensation/Cyclization | The resulting diamine is reacted with an aldehyde (R-CHO) in the presence of a catalyst to form the substituted benzimidazole ring. |

This approach allows for the introduction of a wide variety of substituents at the 2-position of the benzimidazole ring, depending on the aldehyde used in the condensation step. researchgate.net

Quinazolinones are another important class of heterocyclic compounds. nih.gov Their synthesis can be readily achieved from anthranilic acid derivatives. This compound, being a substituted methyl anthranilate, is a suitable starting material for preparing quinazolinone derivatives.

A common method involves the acylation of the amino group of the anthranilate, followed by cyclization with an amine. For instance, N-acetylation of an anthranilic acid derivative, followed by reaction with a primary amine, can lead to the formation of the quinazolinone ring system. google.com The synthesis of quinazolinone libraries has been developed using such methods, highlighting the robustness of this synthetic strategy. google.com

The reaction of methyl 2-aminobenzoate (B8764639) with other reagents can also yield quinazolinones. For example, condensation with orthoesters and amines in the presence of a Brønsted acidic ionic liquid provides a green and efficient route to 4(3H)-quinazolinones. researchgate.net

The general approach starting from an anthranilate ester is summarized in the table below.

| Starting Material | Reagents | Product Type |

| Methyl 2-aminobenzoate derivative | 1. Acyl Chloride 2. Primary Amine (R-NH2) | 3-Substituted Quinazolin-4(3H)-one |

| Anthranilic acid | Chloro acylchloride, then an amine | Fused quinazolinones |

This table illustrates common methods for synthesizing quinazolinones from anthranilate precursors. google.comresearchgate.netnih.gov

Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole (B1198619) ring. nih.gov Their synthesis often starts from 2-aminothiophenol. However, derivatives can also be prepared from substituted anilines. While the direct conversion of this compound to a benzothiazole (B30560) is not straightforward, it can serve as a precursor to an intermediate that can then be used.

A more common route to benzothiazoles involves the reaction of a 2-amino-substituted aniline (B41778) with a source of the thiazole ring. For example, 2-amino-6-chlorobenzothiazole (B160215) can be synthesized and subsequently derivatized. nih.gov This precursor can be acylated or undergo other reactions to introduce diversity. nih.govnih.gov The synthesis of new benzothiazole derivatives often involves multi-step reactions, including the formation of Schiff bases followed by cyclization with reagents like 2-mercaptoacetic acid to form thiazolidinone rings attached to the benzothiazole core. uobaghdad.edu.iq

The development of novel benzothiazole derivatives is an active area of research, with studies focusing on creating compounds with dual anti-inflammatory and anticancer activities. nih.gov

Combinatorial Chemistry and Library Generation for High-Throughput Screening

The concept of combinatorial chemistry is to rapidly synthesize a large number of different but structurally related molecules, forming a "library." This library can then be subjected to high-throughput screening (HTS) to identify compounds with desirable biological activity. The structural features of this compound make it an excellent candidate for the starting point in generating such libraries.

The synthesis of quinazolinone libraries, for example, has been successfully demonstrated. google.com By using a variety of acylated anthranilic acids and a diverse set of primary amines, a large library of quinazolinones can be generated. This "libraries from libraries" approach allows for the initial quinazolinone scaffold to be further modified, creating even greater molecular diversity. google.com

The generation of diverse libraries is crucial for modern drug discovery. By systematically altering the substituents on the core scaffold derived from this compound, researchers can efficiently explore the chemical space around a particular pharmacophore. This approach has been used to identify compounds with potential as antimicrobial or anticancer agents. benthamscience.comsemanticscholar.org

Structure-Activity Relationship (SAR) Studies of Synthesized Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They involve synthesizing a series of related compounds and evaluating their biological activity to understand how specific structural features influence their potency and efficacy.

For derivatives synthesized from precursors like this compound, SAR studies are crucial for optimizing their biological profile. For example, in the development of novel benzothiazole derivatives, a series of 25 compounds were synthesized and evaluated for their anticancer and anti-inflammatory properties. nih.gov Through this process, a lead compound, 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (compound B7), was identified which showed significant activity. nih.gov Further investigation revealed that this compound inhibited key signaling pathways (AKT and ERK) in cancer cells. nih.gov

Similarly, SAR studies on quinazolinone derivatives have identified key structural features necessary for their biological activity. Modifications at the 2 and 3 positions of the quinazolinone ring have been shown to have a significant impact on their antitumor properties. nih.gov For instance, the introduction of different aryl groups can modulate their effectiveness against various cancer cell lines. nih.gov

The process of generating and testing libraries of compounds, as described in the combinatorial chemistry section, is intrinsically linked to SAR studies. The data from HTS provides the initial SAR information, which can then be used to design more focused libraries to refine the lead compounds.

| Heterocyclic System | Key Structural Modifications | Impact on Activity |

| Benzothiazoles | Substituents on the amino group at C2 and on the benzene ring. | Modulates anticancer and anti-inflammatory activity. nih.gov |

| Quinazolinones | Substituents at the C2 and N3 positions. | Influences antitumor and antihypertensive properties. nih.govgoogle.com |

| Benzimidazoles | Substituents at the C2 position and on the benzene ring. | Affects antimicrobial and other biological activities. nih.govresearchgate.net |

This table summarizes key findings from SAR studies on related heterocyclic systems.

Role As a Chemical Intermediate in Advanced Organic Synthesis

Applications in Pharmaceutical Synthesis

The structure of Methyl 2-amino-5-chloro-3-nitrobenzoate is conducive to building the core of various biologically active molecules. Its derivatives are investigated for a range of therapeutic applications.

While specific Active Pharmaceutical Ingredients (APIs) directly synthesized from this compound are not prominently documented in publicly available literature, its structural motifs are present in many pharmaceutical compounds. For instance, a structurally related compound, Methyl 5-chloro-2-nitrobenzoate, serves as a known intermediate in the synthesis of Tolvaptan. google.com Tolvaptan is an oral vasopressin V2-receptor antagonist used to treat hyponatremia. The synthesis of such complex molecules highlights the importance of substituted nitrobenzoates as foundational scaffolds in medicinal chemistry.

Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a target for treating cancer and autoimmune diseases. sigmaaldrich.com Extensive research has been conducted on various chemical scaffolds that can inhibit this enzyme. nih.govnih.govumich.edu However, a review of available scientific literature and patents does not indicate that this compound is currently utilized as a direct precursor in the synthesis of known Dihydroorotate Dehydrogenase inhibitors.

Cholinesterase inhibitors are a primary class of drugs for treating the symptoms of Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. researchgate.net The synthesis of these inhibitors involves diverse molecular structures, including tacrine (B349632) analogues and various heterocyclic compounds. nih.govmdpi.comnih.gov Despite the broad scope of research in this area, there is no specific information in the reviewed literature to suggest that this compound is used as an intermediate in the production of cholinesterase inhibitors.

Utility in Agrochemical and Specialty Chemical Production

The field of agrochemicals relies on complex organic molecules for crop protection. While direct use of this compound is not widely cited, it is a plausible precursor to a critical agrochemical intermediate. The compound 2-Amino-5-chloro-3-methylbenzoic acid is a key building block for Chlorantraniliprole , a widely used insecticide. agropages.comgoogle.com

The synthesis of this key intermediate from this compound would logically involve the reduction of the nitro group and subsequent chemical modifications. The large-scale production of 2-Amino-5-chloro-3-methylbenzoic acid is a significant industrial process, with facilities dedicated to its synthesis. agropages.com

Below is a table detailing the intermediates and final product in this significant agrochemical application.

| Compound Name | CAS Number | Role in Synthesis |

| This compound | 84228-49-9 | Potential Precursor |

| 2-Amino-5-chloro-3-methylbenzoic acid | 20776-67-4 | Key Intermediate agropages.comrunvmat.com |

| Chlorantraniliprole | 500008-45-7 | Final Product (Insecticide) google.com |

Contribution to Advanced Materials and Polymer Science

The development of new polymers and advanced materials often leverages functionalized monomers to impart specific properties to the final product. lu.se The reactive sites on this compound could theoretically allow it to be incorporated into polymer chains or used to create specialized functional materials. However, based on a review of current scientific literature, there are no specific, documented applications of this compound in the field of advanced materials or polymer science. bldpharm.comcas.org

Analytical and Spectroscopic Characterization Techniques for Methyl 2 Amino 5 Chloro 3 Nitrobenzoate and Its Derivatives

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of Methyl 2-amino-5-chloro-3-nitrobenzoate is expected to exhibit several characteristic absorption bands corresponding to its constituent functional groups.

Based on data from analogous compounds, the key vibrational frequencies can be predicted. The presence of the amino group (NH₂) gives rise to stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region. The nitro group (NO₂), a strong electron-withdrawing feature, is characterized by two distinct, strong absorption bands: an asymmetric stretching vibration usually found between 1500 and 1560 cm⁻¹ and a symmetric stretching vibration between 1335 and 1385 cm⁻¹.

The ester functional group will be evident from the strong carbonyl (C=O) stretching band, which for aromatic esters, typically appears in the range of 1715-1730 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-C stretching vibrations within the benzene (B151609) ring occur in the 1400-1600 cm⁻¹ region. The carbon-chlorine (C-Cl) bond will produce a stretching band in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Ester Carbonyl (C=O) | Stretch | 1715 - 1730 |

| Aromatic (C=C) | Stretch | 1400 - 1600 |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1335 - 1385 |

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and can provide structural information through fragmentation analysis.

For this compound (molecular formula C₈H₇ClN₂O₄), the calculated monoisotopic mass is approximately 230.01 g/mol . In LC-MS analysis using electrospray ionization (ESI) in positive mode, the compound is expected to be detected as the protonated molecule [M+H]⁺. Experimental data confirms this, showing a prominent ion at m/z 231. chemicalbook.com The presence of chlorine would also result in a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, which is a signature for a monochlorinated compound.

Common fragmentation pathways in mass spectrometry would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, or the loss of the nitro group (-NO₂).

Liquid chromatography (LC) coupled with mass spectrometry (LC-MS) is particularly useful for separating the compound from impurities before detection, which is critical in the analysis of synthesis reaction mixtures or for purity assessment. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This method serves as a fundamental check of purity and verifies that the empirical formula matches the theoretical composition.

For this compound, with the molecular formula C₈H₇ClN₂O₄, the theoretical elemental composition can be calculated based on its molecular weight (230.61 g/mol ). The experimental values obtained for a pure sample should align closely with these theoretical percentages, typically within a ±0.4% margin of error.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | % Composition |

|---|---|---|---|

| Carbon | C | 12.011 | 41.67% |

| Hydrogen | H | 1.008 | 3.06% |

| Chlorine | Cl | 35.453 | 15.37% |

| Nitrogen | N | 14.007 | 12.15% |

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction on a single crystal is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides exact bond lengths, bond angles, and details about the crystal packing and intermolecular interactions.

While the specific crystal structure for this compound is not publicly available, data from closely related isomers like Methyl 2-amino-5-chlorobenzoate and Methyl 5-chloro-2-nitrobenzoate provide valuable insights. nih.govresearchgate.net

For instance, the study of Methyl 2-amino-5-chlorobenzoate reveals an almost planar molecule, with the non-hydrogen atoms deviating only slightly from the plane. researchgate.net Its crystal structure is stabilized by intermolecular N-H···O hydrogen bonds that link molecules into chains. researchgate.net Additionally, an intramolecular hydrogen bond between an amino hydrogen and the carbonyl oxygen forms a stable six-membered ring. researchgate.net

Similarly, the crystal structure of Methyl 5-chloro-2-nitrobenzoate shows that the nitro and ester groups are twisted relative to the plane of the benzene ring. nih.gov Its crystal packing is influenced by weak C-H···O interactions. nih.gov

Based on these related structures, an X-ray diffraction study of this compound would be expected to precisely define the torsion angles of the amino, nitro, and methyl ester groups relative to the benzene ring and to identify the key hydrogen bonding and other intermolecular forces that dictate its solid-state architecture.

Table 3: Crystallographic Data for a Related Isomer (Methyl 5-chloro-2-nitrobenzoate) nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.2616 (9) |

| b (Å) | 22.470 (5) |

| c (Å) | 9.3894 (19) |

| β (°) | 90.64 (3) |

| Volume (ų) | 899.1 (3) |

Computational and Theoretical Studies on Methyl 2 Amino 5 Chloro 3 Nitrobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of a compound before its synthesis or experimental analysis. These methods provide deep insights into the molecule's stability, electronic nature, and geometry.

The electronic character of Methyl 2-amino-5-chloro-3-nitrobenzoate is dictated by the interplay of its substituent groups on the benzene (B151609) ring: the electron-donating amino (-NH2) group and the electron-withdrawing nitro (-NO2), chloro (-Cl), and methyl ester (-COOCH3) groups.

The nitro group is strongly deactivating and delocalizes the π-electrons of the ring to satisfy its own charge deficiency. nih.gov This effect significantly lowers the energy of the molecular orbitals. Theoretical studies on nitrobenzene (B124822) show that its electronic structure is complex, with multiple low-lying singlet and triplet excited states. nih.govacs.orgresearchgate.net The amino group, conversely, is an activating group, donating electron density to the ring. The chloro group is deactivating due to its inductive electron withdrawal but can donate electron density via resonance. The methyl ester is also an electron-withdrawing group.

The combined influence of these substituents creates a complex electronic landscape. The strong electron-withdrawing nature of the nitro group is expected to be the dominant factor, making the aromatic ring electron-deficient. researchgate.net This push-pull electronic arrangement is crucial in determining the molecule's reactivity and intermolecular interactions.

Table 1: Predicted Electronic Effects of Substituents

| Substituent | Position | Nature | Predicted Effect on Benzene Ring |

|---|---|---|---|

| Amino (-NH2) | 2 | Electron-Donating (Resonance) | Activating |

| Nitro (-NO2) | 3 | Electron-Withdrawing (Resonance & Induction) | Strongly Deactivating |

| Chloro (-Cl) | 5 | Electron-Withdrawing (Induction) | Deactivating |

This table is generated based on established chemical principles and data from related compounds.

The three-dimensional structure and preferred conformation of this compound are critical for its interactions with other molecules. Conformational analysis of related compounds provides significant clues.

Studies on methyl 3-nitrobenzoate show that the molecule exists as rotational isomers (rotamers) due to rotation around the C(aromatic)–C(carbonyl) bond. researchgate.net The most stable conformations typically have the ester group's O=C-O-C moiety in the same plane as the benzene ring to maximize π-orbital overlap. researchgate.net However, steric hindrance from ortho substituents can force the ester or other groups out of the plane. researchgate.net

In the crystal structure of a closely related compound, Methyl 5-chloro-2-nitrobenzoate, the nitro and ester (acetoxy) groups are significantly twisted out of the plane of the benzene ring. nih.gov This twisting is a compromise to relieve steric strain between the adjacent bulky groups. A similar effect would be expected for this compound due to the ortho positioning of the amino and nitro groups relative to the methyl ester. The final geometry and energy minima would be determined by a balance between electronic stabilization (favoring planarity) and steric repulsion (favoring twisting).

Table 2: Observed Torsion Angles in a Structurally Similar Compound (Methyl 5-chloro-2-nitrobenzoate)

| Groups | Twist Angle from Benzene Plane | Reference |

|---|---|---|

| Nitro Group | 29.4 (1)° | nih.gov |

Data from the crystal structure of Methyl 5-chloro-2-nitrobenzoate, which has a different substitution pattern but illustrates the principle of steric-induced twisting. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics extend quantum calculations to simulate the behavior of a molecule over time, including its interactions with itself and its environment.

The potential for hydrogen bonding is a key feature of this compound. The amino group can act as a hydrogen bond donor, while the oxygen atoms of the nitro and ester groups can act as acceptors.

Crystal structure analyses of related compounds confirm these interactions. For instance, 2-chloro-4-nitrobenzoic acid forms numerous heteromeric hydrogen-bonded interactions in its cocrystals. nih.gov In solid solutions of substituted nitrobenzoic acids, the specific intermolecular interactions present in the crystal structure dictate the extent to which one molecule can be replaced by another. chemrxiv.org In the crystal structure of Methyl 5-chloro-2-nitrobenzoate, weak C–H⋯O hydrogen bonds link molecules into layers. nih.gov

Molecular dynamics simulations can model these interactions in a dynamic environment, such as in a solvent. nih.gov The polarity of the solvent would significantly influence conformational equilibrium and the strength of intermolecular hydrogen bonds. researchgate.net For example, simulations can reveal how changes in environmental pH affect the protonation state of the amino group, which in turn would alter the particle's charge and condensation behavior. nih.gov

Prediction of Chemical Reactivity and Reaction Pathways

Computational models can predict a molecule's reactivity, guiding synthetic chemistry and understanding its stability. The reactivity of nitroaromatic compounds is a well-studied area.

The presence of a strong electron-withdrawing nitro group makes the aromatic ring of this compound highly electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). mdpi.com Theoretical calculations have been used to describe the addition of nucleophiles to nitroaromatic rings, confirming that this addition is often the rate-limiting step of the reaction. mdpi.com

Quantitative structure-activity relationship (QSAR) models have been developed to predict the reduction rates of nitroaromatic compounds. acs.orgacs.org These models often correlate the reaction rate with the one-electron reduction potential, which can be calculated using density functional theory (DFT). acs.orgacs.org Therefore, it is predictable that the nitro group of this compound could be reduced to an amino group under appropriate conditions. Machine learning models are also being developed to predict the products of chemical reactions, which could help identify potential reaction pathways and even hazardous byproducts. nih.gov

In Silico Screening and Rational Drug Design Principles